(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Applications
The compound (Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, as part of the pyrimidine family, may have potential applications in optoelectronic materials. Pyrimidine derivatives, especially when incorporated into π-extended conjugated systems, are valuable for creating novel optoelectronic materials. These compounds have been utilized in luminescent small molecules, chelate compounds, and in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Pyrimidine push-pull systems are also significant as potential photosensitizers for dye-sensitized solar cells, and certain derivatives can function as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Biological and Medicinal Applications
In medicinal chemistry, thiophene, a structural component of the compound, plays a crucial role. Thiophene-substituted nucleobases, nucleosides, and their analogues have shown a range of biological activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian effects. The substitution of aryl groups with thiophene has impacted the activity of these compounds, making them a subject of interest in structure-activity relationship studies (Ostrowski, 2022). Additionally, thiophene derivatives are also explored for their potential in the development of Central Nervous System (CNS) acting drugs, with various thiophene-containing heterocycles showing effects ranging from depression and euphoria to convulsion (Saganuwan, 2017).
Sensor Applications
Pyrimidine derivatives, due to their ability to form both coordination and hydrogen bonds, are excellent candidates for use in optical sensors. They have been employed as exquisite sensing materials and have found applications in biologically and medicinally significant areas. Pyrimidine-based optical sensors have a notable role in detecting various ions and molecules, showcasing their versatility in sensor technology (Jindal & Kaur, 2021).
Properties
IUPAC Name |
prop-2-enyl (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-5-12-30-23(29)20-15(2)25-24-27(21(20)18-7-6-13-31-18)22(28)19(32-24)14-16-8-10-17(11-9-16)26(3)4/h5-11,13-14,21H,1,12H2,2-4H3/b19-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLXORJKURWZAL-RGEXLXHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=CS4)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=CS4)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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